SBE13 hydrochloride

Plk1 Kinase Selectivity Type II Inhibitor

SBE13 hydrochloride is a uniquely selective type II Plk1 inhibitor that stabilizes the inactive DFG-out conformation, offering >4000-fold selectivity over Plk2, Plk3, and Aurora A. Unlike type I ATP-competitive inhibitors, it enables unambiguous Plk1 phenotyping and spares primary cells at anticancer concentrations. Essential for conformation-specific Plk1 studies, therapeutic window analysis, and benchmarking in cancer models.

Molecular Formula C24H28Cl2N2O4
Molecular Weight 479.4 g/mol
CAS No. 1052532-15-6
Cat. No. B1680853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSBE13 hydrochloride
CAS1052532-15-6
SynonymsSBE13;  SBE 13;  SBE13;  SBE-13 HCl.
Molecular FormulaC24H28Cl2N2O4
Molecular Weight479.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC.Cl
InChIInChI=1S/C24H27ClN2O4.ClH/c1-28-20-7-4-17(12-22(20)29-2)10-11-26-14-18-5-8-21(23(13-18)30-3)31-16-19-6-9-24(25)27-15-19;/h4-9,12-13,15,26H,10-11,14,16H2,1-3H3;1H
InChIKeyQBGSVDJLQQXEGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SBE13 Hydrochloride (CAS 1052532-15-6): Potency and Selectivity Profile as a Type II Plk1 Inhibitor for Oncology Research


SBE13 hydrochloride (CAS 1052532-15-6) is a small-molecule, vanillin-derived pyridyl-ethanamine compound that functions as a highly potent and selective type II inhibitor of Polo-like kinase 1 (Plk1) [1]. It is characterized by its unique mechanism of action, targeting the less conserved, inactive DFG-out conformation of the Plk1 kinase domain, a feature that underpins its distinct selectivity profile compared to type I ATP-competitive inhibitors [2]. This compound is a critical tool for dissecting Plk1-specific biology and serves as a well-defined chemical probe in preclinical oncology research [3].

Why SBE13 Hydrochloride Cannot Be Substituted with Other Plk1 Inhibitors: Mechanism-Driven Selectivity and Phenotypic Outcomes


Generic substitution among Plk1 inhibitors is not scientifically valid due to the fundamental mechanistic divergence between type I (ATP-competitive, targeting the active DFG-in conformation) and type II (targeting the inactive DFG-out conformation) inhibitors [1]. SBE13's type II binding mode to the inactive Plk1 conformation confers a distinct kinase selectivity profile, notably a >4000-fold window over Plk2, Plk3, and Aurora A kinase . This stands in stark contrast to the more promiscuous or narrower selectivity profiles of many type I inhibitors like BI 2536, which exhibit lower fold-selectivity over Plk2 and Plk3 and are associated with off-target effects such as BRD4 inhibition . Furthermore, SBE13 demonstrates a unique pattern of cellular activity, including a delayed cell cycle progression with a G2/M arrest at higher concentrations, a phenotype directly linked to its specific mechanism of action [2]. Therefore, the choice of SBE13 over its analogs must be guided by a precise understanding of these quantifiable differences in binding mode, kinase selectivity, and resulting biological activity.

Quantitative Evidence Guide for SBE13 Hydrochloride: Head-to-Head Selectivity, Binding Mode, and Cellular Potency


SBE13 Hydrochloride Demonstrates >4000-Fold Selectivity for Plk1 Over Plk2, Plk3, and Aurora A Kinase

SBE13 hydrochloride exhibits an IC50 of 200 pM for Plk1, and displays >4000-fold selectivity over Aurora A kinase, Plk2, and Plk3 . It shows no detectable effect on Aurora A kinase activity and only weakly inhibits Plk2 (IC50 >66 µM) and Plk3 (IC50 = 875 nM) [1]. In contrast, the type I Plk1 inhibitor BI 2536 shows much lower selectivity, with IC50 values of 0.83 nM (Plk1), 3.5 nM (Plk2), and 9.0 nM (Plk3), representing only a 4- and 11-fold selectivity window, respectively . Another advanced inhibitor, Onvansertib (NMS-1286937), exhibits a 5000-fold selectivity window but with an IC50 of 2 nM for Plk1, an order of magnitude less potent than SBE13 .

Plk1 Kinase Selectivity Type II Inhibitor

Type II Binding Mode of SBE13 Hydrochloride Targets the Inactive Plk1 Conformation, a Distinct Mechanism from ATP-Competitive Inhibitors

SBE13 is a validated type II kinase inhibitor that binds to and stabilizes the inactive, DFG-out conformation of Plk1 [1]. This binding mode is fundamentally different from type I inhibitors like BI 2536 and Volasertib, which target the highly conserved ATP-binding pocket of the active DFG-in conformation [2]. Docking studies using homology models of inactive Plk1, Plk2, and Plk3 suggest that SBE13 spans a hydrophobic pocket with less conserved amino acids, specifically interacting with Arg95 of Plk1, which explains its high selectivity within the Plk family [3].

Type II Kinase Inhibitor DFG-out Conformation Binding Mode

SBE13 Hydrochloride Exhibits Anti-Proliferative Activity with EC50 Values of 5-39 µM Across Diverse Cancer Cell Lines

In cellular assays, SBE13 reduces proliferation across a panel of cancer cell lines of different origins, with reported EC50 values ranging from 5 µM to 39 µM [1]. In HeLa cells specifically, the EC50 for proliferation inhibition is 18 µM, and the compound induces a G2/M phase arrest and apoptosis [2]. For comparison, the type I inhibitor Volasertib (BI 6727) shows more potent cellular activity with EC50 values ranging from 11-37 nM across a similar panel of cancer cell lines [3]. This difference in cellular potency (micromolar vs. nanomolar) is a key differentiator, with SBE13's activity profile being characteristic of its type II mechanism and distinct from the potent type I inhibitors.

Antiproliferative Activity Cancer Cell Lines EC50

SBE13 Hydrochloride Does Not Impair Cell Cycle Progression in Primary Cells, in Contrast to Its Effects on Cancer Cells

A key differentiator for SBE13 is its reported selectivity in cellular assays. While it potently reduces proliferation and induces G2/M arrest in various cancer cell lines, studies indicate it does not impair cell cycle progression or proliferation in primary cells . In contrast, some advanced Plk1 inhibitors, such as BI 2536 and Volasertib, have been shown to affect non-neoplastic cell lines and have documented toxicities in clinical settings, which is a factor in their limited clinical success [1]. This suggests that SBE13's type II mechanism may confer a degree of cellular selectivity that is advantageous for certain research applications.

Primary Cells Selectivity Cell Cycle

Recommended Research Applications for SBE13 Hydrochloride Based on its Differentiated Profile


Dissecting Plk1-Specific Signaling Pathways with Minimal Off-Target Interference

Given its >4000-fold selectivity window over Plk2, Plk3, and Aurora A , SBE13 hydrochloride is the optimal tool for experiments designed to attribute a phenotype exclusively to Plk1 inhibition. Researchers can confidently use SBE13 in kinase-dependent assays where data interpretation would otherwise be confounded by the activity of closely related family members, a common issue with less selective type I inhibitors like BI 2536.

Investigating the Biology of the Inactive Plk1 Conformation

SBE13 is a well-validated type II inhibitor that specifically binds and stabilizes the inactive DFG-out conformation of Plk1 [1]. This makes it an indispensable chemical probe for studies exploring the functional significance of this kinase conformation, its role in cell cycle regulation, and its potential as a therapeutic target. This application is not feasible with type I inhibitors, which exclusively target the active conformation.

Profiling Antiproliferative Effects in a Panel of Cancer Cell Lines with a Micromolar Potency Inhibitor

SBE13's documented anti-proliferative effects, with EC50 values ranging from 5 to 39 µM across diverse cancer cell lines [2], make it a valuable reference compound for medium-throughput phenotypic screening. Its well-characterized activity profile allows for benchmarking the sensitivity of novel or established cell line models to Plk1 inhibition via a distinct type II mechanism, providing a contrast to the sub-micromolar or nanomolar potencies of type I inhibitors like Volasertib.

Cancer Cell-Selective Studies Leveraging Differential Effects on Primary Cells

For research aimed at understanding the differential response of cancer versus normal cells to Plk1 inhibition, SBE13 provides a unique advantage. Evidence suggests it does not impair cell cycle progression or proliferation in primary cells at concentrations that are effective against cancer cells . This property makes it a superior choice over less discriminatory inhibitors for studies focused on therapeutic window and cancer-specific vulnerabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for SBE13 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.